molecular formula C15H12ClNO4 B5877965 N-1,3-benzodioxol-5-yl-5-chloro-2-methoxybenzamide

N-1,3-benzodioxol-5-yl-5-chloro-2-methoxybenzamide

Cat. No. B5877965
M. Wt: 305.71 g/mol
InChI Key: BHGUALWJNNZTRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-1,3-benzodioxol-5-yl-5-chloro-2-methoxybenzamide involves several key steps, including benzoylation and reactions with specific reagents to introduce the benzodioxol and chloro-methoxy groups. A noteworthy method involves the condensation of 3-methoxybenzoic acid with N 1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine, showcasing a novel pathway to incorporate the benzodioxol and chloro-methoxy functionalities into the compound (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of N-1,3-benzodioxol-5-yl-5-chloro-2-methoxybenzamide has been elucidated through various techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal the planarity and conformational stability of the compound, influenced by intramolecular hydrogen bonding and the electronic effects of substituents on the benzamide nucleus (Galal et al., 2018).

Chemical Reactions and Properties

N-1,3-benzodioxol-5-yl-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including hydrolysis, amidation, and substitution reactions, which modify its chemical structure and potentially its biological activity. The presence of the benzodioxol moiety significantly influences its reactivity and interaction with biological targets (Karabulut et al., 2014).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, have been characterized to facilitate its use in various applications. The compound's stability under different conditions and its solubility in organic solvents are critical for its practical applications (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties of N-1,3-benzodioxol-5-yl-5-chloro-2-methoxybenzamide, including its reactivity and the nature of its interactions with various chemical reagents, highlight its potential for further functionalization and application in diverse chemical contexts. Studies on its anion binding affinity and interaction with thioureas reveal its potential in sensor and binding applications (Jiang et al., 2010).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-19-12-4-2-9(16)6-11(12)15(18)17-10-3-5-13-14(7-10)21-8-20-13/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGUALWJNNZTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-5-chloro-2-methoxybenzamide

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